Epothilone D

Vue d'ensemble

Description

Méthodes De Préparation

L'épothilone D peut être synthétisée par diverses voies de synthèse. Une méthode courante implique la fermentation de Sorangium cellulosum, qui produit des épothilones comme métabolites secondaires . La voie de synthèse implique généralement les étapes suivantes :

Fermentation : Sorangium cellulosum est cultivé dans des conditions spécifiques pour produire des épothilones.

Isolation : Les épothilones sont extraites du bouillon de fermentation.

Purification : L'extrait brut est purifié par des techniques chromatographiques pour isoler l'épothilone D.

Les méthodes de production industrielle impliquent également le génie génétique du groupe de gènes de l'épothilone pour augmenter la concentration de l'épothilone D pendant la fermentation .

Analyse Des Réactions Chimiques

L'épothilone D subit diverses réactions chimiques, notamment :

Oxydation : L'épothilone D peut être oxydée pour former l'épothilone B.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d'épothilone D.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de l'épothilone D.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'épothilone D a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Voici quelques-unes de ses applications :

Chimie : L'épothilone D est utilisée comme composé modèle pour étudier la synthèse des macrolides et les relations structure-activité.

Biologie : Elle est utilisée pour étudier les effets de la stabilisation des microtubules sur la division cellulaire et l'apoptose.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments anticancéreux et de systèmes d'administration de médicaments.

Mécanisme d'action

Le principal mécanisme d'action de l'épothilone D est l'inhibition de la fonction des microtubules . Les microtubules sont essentiels à la division cellulaire, et l'épothilone D empêche les cellules de se diviser correctement en stabilisant les microtubules et en favorisant leur polymérisation . Cela conduit à l'arrêt du cycle cellulaire à la phase de transition G2-M, entraînant une cytotoxicité et finalement une apoptose cellulaire .

Applications De Recherche Scientifique

Introduction to Epothilone D

This compound is a microtubule-stabilizing agent that has garnered significant attention in the fields of cancer treatment and neurodegenerative disease research. This compound, derived from the myxobacterium Sorangium cellulosum, exhibits properties similar to those of paclitaxel (Taxol), but with enhanced solubility and greater ability to penetrate the blood-brain barrier. The following sections will delve into the various scientific applications of this compound, highlighting its potential therapeutic benefits, mechanisms of action, and case studies that illustrate its efficacy.

Cancer Therapeutics

This compound has been extensively studied for its anticancer properties. It acts by stabilizing microtubules, which disrupts the normal dynamics of cell division, leading to apoptosis in cancer cells.

Case Studies

- In vitro studies have shown that this compound is effective against various cancer cell lines, including breast and lung cancers, demonstrating higher potency compared to paclitaxel .

- A clinical trial reported promising results in patients with metastatic breast cancer who had previously failed taxane therapy, indicating that this compound could be a viable alternative treatment option .

Neurological Disorders

Recent research has explored the application of this compound in treating neurodegenerative diseases such as Alzheimer's disease and hereditary spastic paraplegia.

Alzheimer's Disease

- This compound has been shown to reduce axonal dystrophy and improve cognitive function in animal models of Alzheimer's disease by enhancing microtubule stability and promoting neuronal integrity .

Hereditary Spastic Paraplegia

- In studies involving patient-derived cells, this compound was found to rescue acetylated α-tubulin levels, suggesting a role in correcting microtubule dynamics disrupted in hereditary spastic paraplegia .

Developmental Biology

This compound has also been investigated for its effects on neuronal development and morphology.

Impact on Neuronal Growth

- Research indicates that this compound can alter the growth and viability of immature cortical neurons in a dose-dependent manner, affecting mitochondrial transport and dendritic spine morphology .

Plant Biology

Interestingly, this compound's effects are not limited to animal models; it has also been studied in plant systems.

Effects on Plant Cell Cycle

- In tomato cell cultures, this compound was shown to significantly affect the mitotic index and microtubular patterns, leading to abnormal spindle formation during cell division . This suggests potential applications in agricultural biotechnology for controlling plant growth.

Data Summary

Mécanisme D'action

The principal mechanism of action of epothilone D is the inhibition of microtubule function . Microtubules are essential for cell division, and this compound stops cells from properly dividing by stabilizing microtubules and promoting their polymerization . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and eventually cell apoptosis .

Comparaison Avec Des Composés Similaires

L'épothilone D est similaire à d'autres épothilones, telles que l'épothilone B (patupilone), l'ixabepilone et la sagopilone . L'épothilone D possède des propriétés uniques qui la rendent particulièrement efficace contre certains types de cancer. Par exemple, elle a montré une efficacité supérieure dans le traitement du cancer du sein métastatique par rapport à d'autres épothilones . De plus, l'épothilone D est moins sensible aux mécanismes de résistance tumorale, ce qui en fait un composé précieux en thérapie anticancéreuse .

Des composés similaires comprennent :

- Épothilone B (patupilone)

- Ixabepilone

- Sagopilone

- Fludelone (KOS-1584)

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leurs applications spécifiques .

Activité Biologique

Epothilone D (EpoD) is a microtubule-stabilizing agent derived from the myxobacterium Sorangium cellulosum. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article delves into the biological activity of EpoD, focusing on its effects on neuronal growth, axonal transport, and its potential as a treatment for tauopathies and other neurological disorders.

EpoD functions primarily by stabilizing microtubules, which are crucial for various cellular processes, including mitosis and intracellular transport. By binding to the β-tubulin subunit of microtubules, EpoD prevents their depolymerization, thus enhancing microtubule stability. This action is similar to that of paclitaxel but with distinct pharmacological properties that allow it to penetrate the blood-brain barrier effectively .

In Vitro Studies

In vitro studies have demonstrated that EpoD affects immature and mature cortical neurons in a dose-dependent manner. Research indicates that low concentrations of EpoD can enhance neuronal growth and complexity, while higher doses lead to reduced viability and increased cellular toxicity. Specifically, concentrations ranging from 0.1 nM to 100 nM were tested, revealing that lower doses promote axonal sprouting post-injury in cultured neurons .

| Concentration (nM) | Effect on Neuronal Viability | Effect on Neurite Growth |

|---|---|---|

| 0.1 | Minimal effect | Increased growth |

| 1 | Moderate effect | Enhanced complexity |

| 10 | Significant toxicity | Reduced growth |

| 100 | High toxicity | Severe reduction |

In Vivo Studies

In vivo investigations using aged PS19 mice, a model for tauopathies, have shown that EpoD treatment significantly reduces axonal dystrophy and increases microtubule density. This enhancement leads to improved fast axonal transport and cognitive function without dose-limiting side effects. Mice treated with EpoD exhibited less forebrain tau pathology and better neuronal integrity compared to untreated controls .

Case Studies and Research Findings

- Neurodegenerative Diseases : A study highlighted the efficacy of EpoD in reducing cognitive deficits associated with tauopathies. The treatment improved behavioral outcomes in aged PS19 mice with pre-existing tau pathology, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Spinal Cord Injury : Another study investigated the effects of EpoD following spinal cord injury in rats. Results indicated that EpoD administration improved locomotor recovery when combined with rehabilitation training, demonstrating its role in enhancing functional recovery post-injury .

- Cellular Mechanisms : Research has shown that EpoD influences mitochondrial transport within neurons over time, indicating a broader impact on cellular health beyond microtubule stabilization. This finding underscores the importance of dosage and timing in therapeutic applications .

Comparative Analysis with Other Agents

EpoD has been compared with other microtubule-stabilizing agents such as epothilone B and ixabepilone. While both EpoD and epothilone B showed rapid distribution to central nervous system compartments, epothilone B was found to be more efficacious in reducing fibrotic scarring post-injury. However, EpoD's unique properties make it a promising candidate for clinical testing in neurodegenerative conditions .

| Agent | CNS Penetration | Efficacy in Neuroprotection | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Minimal |

| Epothilone B | High | High | Moderate |

| Ixabepilone | Low | Low | High |

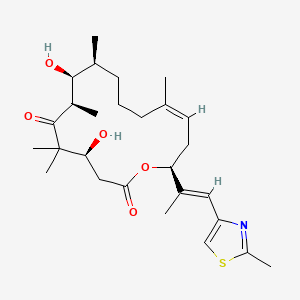

Propriétés

IUPAC Name |

4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZIUKBZLSUILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.